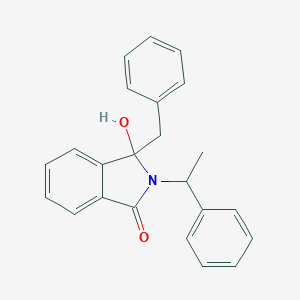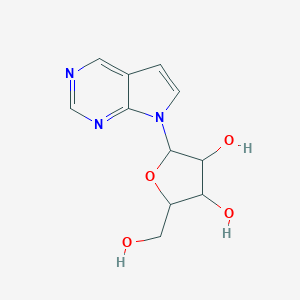![molecular formula C17H15NO2 B231976 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B231976.png)
2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a dimethylaminophenyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one typically involves the condensation of 4-dimethylaminobenzaldehyde with benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its diverse biological activities.
4-Dimethylaminobenzaldehyde: A precursor used in the synthesis of 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one.
Benzofuran-3-one: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure, which combines the benzofuran core with a dimethylaminophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11- |
Clave InChI |
BDLCKVSBCPDQJX-WJDWOHSUSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)



![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)






![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
